
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is a complex organic compound. It is known for its significant biological activity and is often studied for its pharmacological properties. This compound is structurally related to tropane alkaloids, which are known for their diverse physiological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) involves multiple steps. The starting material is typically tropinone, which undergoes a series of chemical reactions including reduction, esterification, and carbamylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods. It involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain high-purity product. The industrial synthesis also focuses on optimizing yield and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Common in modifying the ester or carbamate groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, inhibiting the reuptake of certain neurotransmitters, which leads to increased levels of these chemicals in the synaptic cleft. This mechanism is similar to that of other tropane alkaloids and contributes to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: Shares a similar tropane structure and mechanism of action.
Atropine: Another tropane alkaloid with different pharmacological effects.
Scopolamine: Known for its use in treating motion sickness and nausea.
Uniqueness
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. These modifications can alter its pharmacokinetics and pharmacodynamics compared to other tropane alkaloids.
Eigenschaften
CAS-Nummer |
26390-04-5 |
|---|---|
Molekularformel |
C19H26N2O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl (1S,2S,3S,5R)-3-[(2,6-dimethylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-11-6-5-7-12(2)17(11)20-19(23)25-15-10-13-8-9-14(21(13)3)16(15)18(22)24-4/h5-7,13-16H,8-10H2,1-4H3,(H,20,23)/t13-,14+,15+,16+/m1/s1 |
InChI-Schlüssel |
CLGLNSPUISIESR-UGUYLWEFSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)O[C@H]2C[C@H]3CC[C@@H]([C@@H]2C(=O)OC)N3C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CC3CCC(C2C(=O)OC)N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


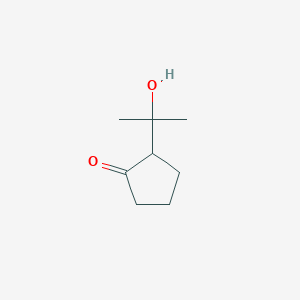
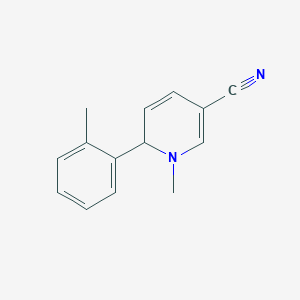
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
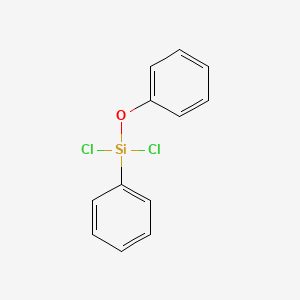
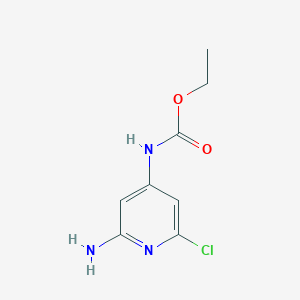

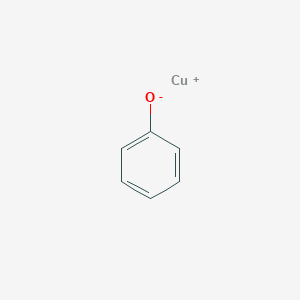
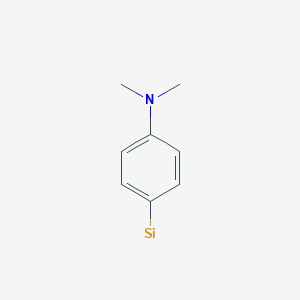
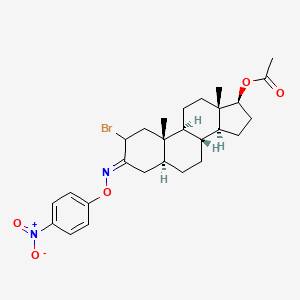

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
